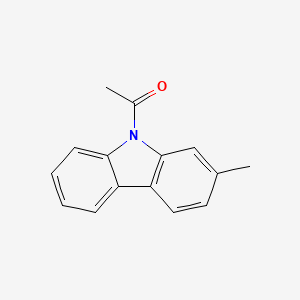
9-Acetyl-2-methylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-2-methylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-2-methylcarbazole typically involves the acetylation of 2-methylcarbazole. One common method is the Friedel-Crafts acylation reaction, where 2-methylcarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 9-(2-hydroxyethyl)-2-methylcarbazole.
Substitution: Formation of halogenated derivatives like 9-acetyl-2-methyl-3-bromocarbazole.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-2-methylcarbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active carbazole derivatives.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent photochemical properties.
Wirkmechanismus
The mechanism of action of 9-Acetyl-2-methylcarbazole in biological systems often involves interaction with cellular proteins and enzymes. For instance, carbazole derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis. This inhibition can lead to antiproliferative effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Methylcarbazole: A precursor in the synthesis of 9-Acetyl-2-methylcarbazole.
3-Methylcarbazole: Another methylated derivative of carbazole with different substitution patterns.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of an acetyl group.
Uniqueness: this compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(2-methylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-13-12-5-3-4-6-14(12)16(11(2)17)15(13)9-10/h3-9H,1-2H3 |
InChI-Schlüssel |
RJGAGSNOHRJTGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


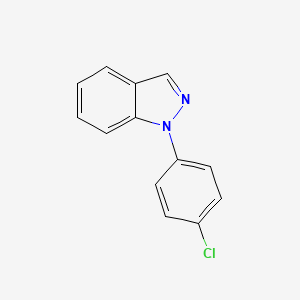

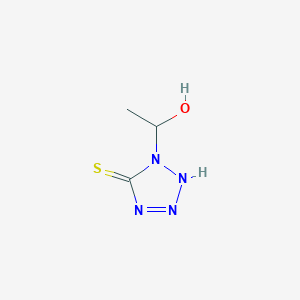
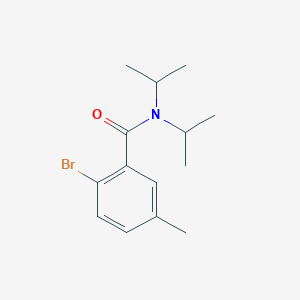
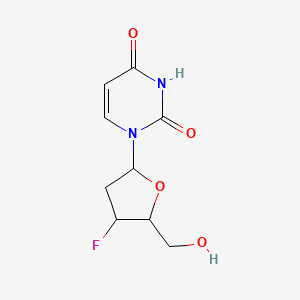
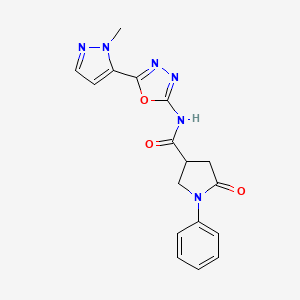
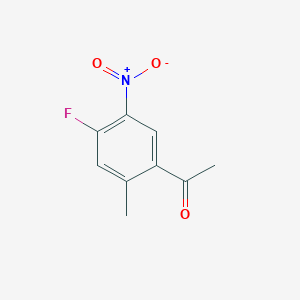
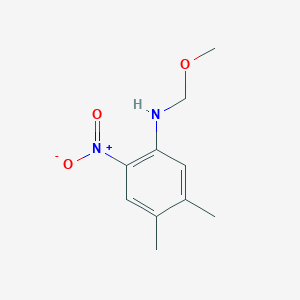
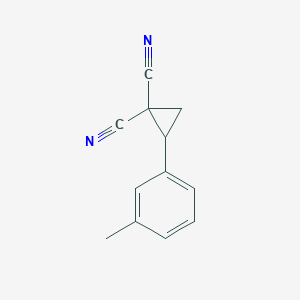
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
